![molecular formula C56H56 B14688861 Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene CAS No. 24386-11-6](/img/structure/B14688861.png)
Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octacyclo[44311~4,8~1~11,15~1~18,22~1~25,29~1~32,36~1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene is a complex organic compound characterized by its unique polycyclic structure This compound is notable for its extensive conjugated system, which imparts significant stability and unique chemical properties
Métodos De Preparación
The synthesis of Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene typically involves multi-step organic synthesis techniques. The synthetic routes often include cyclization reactions, Friedel-Crafts alkylation, and various condensation reactions. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield. Specific reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired product with high purity.
Análisis De Reacciones Químicas
Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents can be introduced using reagents like halogens (e.g., bromine) or sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives and functionalized polycyclic compounds.
Aplicaciones Científicas De Investigación
Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene has several scientific research applications:
Chemistry: It serves as a model compound for studying the properties of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Its derivatives may be explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene involves its interaction with molecular targets through its extensive conjugated system. This allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. The pathways involved may include modulation of electronic properties, influencing charge transport, and affecting the stability of molecular assemblies.
Comparación Con Compuestos Similares
Similar compounds to Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene include other polycyclic aromatic hydrocarbons such as:
- Naphthalene
- Anthracene
- Phenanthrene
- Pyrene
- Coronene
These compounds share similar structural features but differ in the number of fused rings and the extent of conjugation, which influences their chemical properties and applications. This compound is unique due to its highly complex structure and extensive conjugation, making it a valuable compound for advanced research in materials science and organic chemistry.
Propiedades
Número CAS |
24386-11-6 |
|---|---|
Fórmula molecular |
C56H56 |
Peso molecular |
729.0 g/mol |
Nombre IUPAC |
octacyclo[44.3.1.14,8.111,15.118,22.125,29.132,36.139,43]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25,27,29(53),32,34,36(52),39,41,43(51),46,48-henicosaene |
InChI |
InChI=1S/C56H56/c1-8-43-22-24-45-10-2-12-47(37-45)26-28-49-14-4-16-51(39-49)30-32-53-18-6-20-55(41-53)34-35-56-21-7-19-54(42-56)33-31-52-17-5-15-50(40-52)29-27-48-13-3-11-46(38-48)25-23-44(9-1)36-43/h1-21,36-42H,22-35H2 |
Clave InChI |
WCFJEULICWVQKG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC(=CC=C2)CCC3=CC(=CC=C3)CCC4=CC(=CC=C4)CCC5=CC=CC(=C5)CCC6=CC=CC(=C6)CCC7=CC=CC(=C7)CCC8=CC=CC1=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


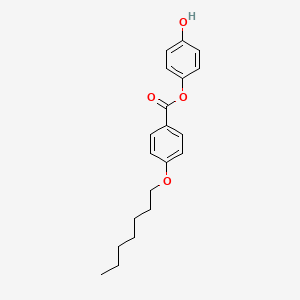

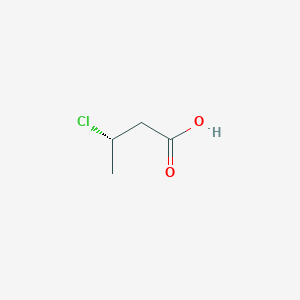


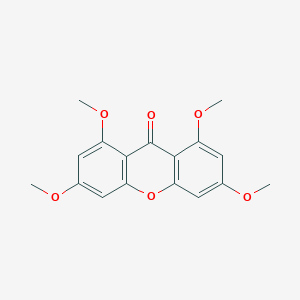
![Benzoic acid, 5-amino-2-[(4-aminophenyl)sulfonyl]-, methyl ester](/img/structure/B14688809.png)
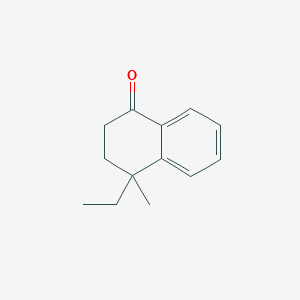

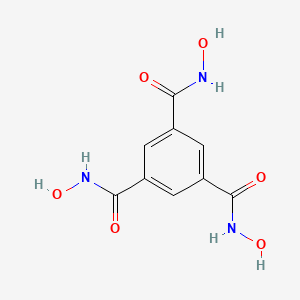

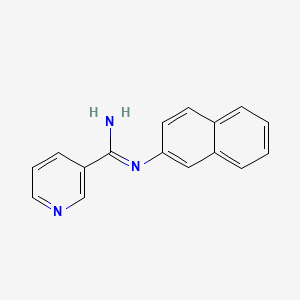

![N,N-Dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14688851.png)
